Rubidium vanadate ortho

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rubidium vanadate ortho is an inorganic compound composed of rubidium, vanadium, and oxygen. It is part of the vanadate family, which includes various compounds with vanadium in different oxidation states. This compound is known for its unique chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Rubidium vanadate ortho can be synthesized through several methods. One common approach involves the solid-state reaction of rubidium carbonate (Rb2CO3) and vanadium pentoxide (V2O5) at high temperatures. The reaction typically occurs at around 850°C, followed by a series of heating and cooling steps to ensure the formation of the desired compound . Another method involves the use of rubidium hydroxide (RbOH) and vanadium pentoxide in an aqueous solution, followed by evaporation and calcination .

Chemical Reactions Analysis

Rubidium vanadate ortho undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In acidic solutions, it can react with strong acids to form vanadium oxides and rubidium salts . It also participates in redox reactions, where vanadium can change its oxidation state. Common reagents used in these reactions include hydrochloric acid (HCl), sulfuric acid (H2SO4), and reducing agents like hydrogen gas (H2). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Rubidium vanadate ortho has several scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique redox properties . In biology and medicine, it has been studied for its potential antidiabetic and anticancer effects . The compound is also used in the development of luminescent materials and phosphors, where it exhibits unique luminescent properties when doped with rare earth elements like erbium . Additionally, this compound is used in the study of vanadium’s biological effects and its role as an inhibitor of protein tyrosine phosphatases .

Mechanism of Action

The mechanism of action of rubidium vanadate ortho is primarily based on its redox properties and its ability to mimic phosphate groups in biological systems . Vanadium in the compound can exist in multiple oxidation states, allowing it to participate in electron transfer reactions. This property enables this compound to inhibit protein tyrosine phosphatases by mimicking phosphate groups, thereby affecting various cellular signaling pathways . The compound’s effects on cellular processes are also influenced by its ability to form different vanadium species in biological media .

Comparison with Similar Compounds

Rubidium vanadate ortho can be compared with other vanadate compounds such as potassium vanadate, sodium vanadate, and cesium vanadate. These compounds share similar chemical properties but differ in their physical properties and specific applications . For example, potassium vanadate and sodium vanadate are more commonly used in biological studies due to their higher solubility in water . Cesium vanadate, on the other hand, is known for its unique luminescent properties .

Properties

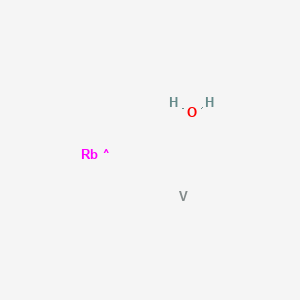

Molecular Formula |

H2ORbV |

|---|---|

Molecular Weight |

154.425 g/mol |

InChI |

InChI=1S/H2O.Rb.V/h1H2;; |

InChI Key |

ILALCDSSQGTXPA-UHFFFAOYSA-N |

Canonical SMILES |

O.[V].[Rb] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

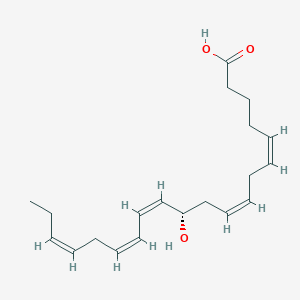

![[(2S,3S,4Z,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate](/img/structure/B12341736.png)

![(4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepin-6-yl)methanone;hydrochloride](/img/structure/B12341737.png)

![[Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium](/img/structure/B12341743.png)

![Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]-](/img/structure/B12341786.png)